1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)-
Overview
Description
1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The trifluoromethoxy group attached to the indole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the trifluoromethoxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use in multicomponent reactions and pharmaceutical applications.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
The presence of the trifluoromethoxy group in 1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- makes it unique, as it can significantly alter the compound’s chemical and biological properties, leading to different applications and effects.
Properties
IUPAC Name |
4-(trifluoromethoxy)-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)14-8-3-1-2-7-6(8)4-5-13-7/h1-3,13H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSACHBMAMCNHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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